molecular formula C5H4F3N3 B3057788 (3,5,6-Trifluoro-2-pyridyl)hydrazine CAS No. 851179-05-0

(3,5,6-Trifluoro-2-pyridyl)hydrazine

Cat. No.: B3057788
CAS No.: 851179-05-0
M. Wt: 163.1 g/mol
InChI Key: ATANSMRLEKOJCL-UHFFFAOYSA-N
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Description

(3,5,6-Trifluoro-2-pyridyl)hydrazine is a fluorinated pyridine derivative with the molecular formula C5H4F3N3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a useful building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine typically involves the reaction of 3,5,6-trifluoropyridine with hydrazine. One common method includes the following steps:

    Starting Material: 3,5,6-Trifluoropyridine.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trifluoro-2-pyridyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

(3,5,6-Trifluoro-2-pyridyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5,6-Trifluoro-2-pyridyl)hydrazine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluoro-6-hydrazinopyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • Pentachloropyridine

Uniqueness

(3,5,6-Trifluoro-2-pyridyl)hydrazine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct reactivity and stability compared to other fluorinated pyridines. This unique structure makes it particularly valuable in applications requiring high chemical stability and reactivity.

Properties

IUPAC Name

(3,5,6-trifluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANSMRLEKOJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615813
Record name 2,3,5-Trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-05-0
Record name 2,3,5-Trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.2 g of the compound obtained in Step 1 and 37.3 ml of hydrazine monohydrate were added to 100 ml of n-propanol, and the resulting mixture was heated to 80° C. for 2 hours. The reaction mixture was distilled under a reduced pressure to remove the solvent. The residue thus obtained was dissolved in 100 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The dried organic layer was concentrated under a reduced pressure to obtain 21.9 g (yield: 83.8%) of the title compound as a light yellow solid.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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